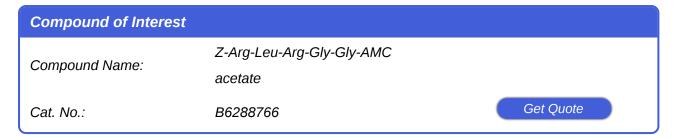


Application Notes and Protocols for Kinetic Assays Using Z-RLRGG-AMC

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-RLRGG-AMC is a highly sensitive fluorogenic substrate for a class of cysteine proteases, including Isopeptidase T (USP5), Ubiquitin C-terminal Hydrolases (UCHs), and Papain-Like Proteases (PLpros) found in coronaviruses such as SARS-CoV-2. The substrate consists of a peptide sequence (Arg-Leu-Arg-Gly-Gly) recognized by these enzymes, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). Enzymatic cleavage of the amide bond between the peptide and AMC results in a significant increase in fluorescence, providing a direct measure of enzyme activity. This property makes Z-RLRGG-AMC an invaluable tool for high-throughput screening of enzyme inhibitors and for detailed kinetic characterization of these important drug targets.

The cleavage of Z-RLRGG-AMC by a target protease releases the fluorophore AMC, which exhibits excitation and emission maxima in the range of 340-360 nm and 440-460 nm, respectively. The rate of AMC release is directly proportional to the enzyme's catalytic activity, allowing for precise kinetic measurements.

Target Enzymes and Biological Relevance

1. Isopeptidase T (USP5): A key deubiquitinating enzyme (DUB) that plays a crucial role in the ubiquitin-proteasome system (UPS). USP5 is responsible for recycling ubiquitin by





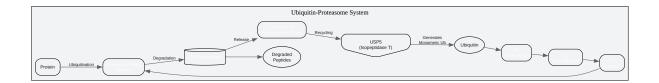


disassembling unanchored polyubiquitin chains, thereby maintaining the cellular pool of free ubiquitin. Dysregulation of USP5 has been implicated in various diseases, including cancer, making it an attractive therapeutic target.

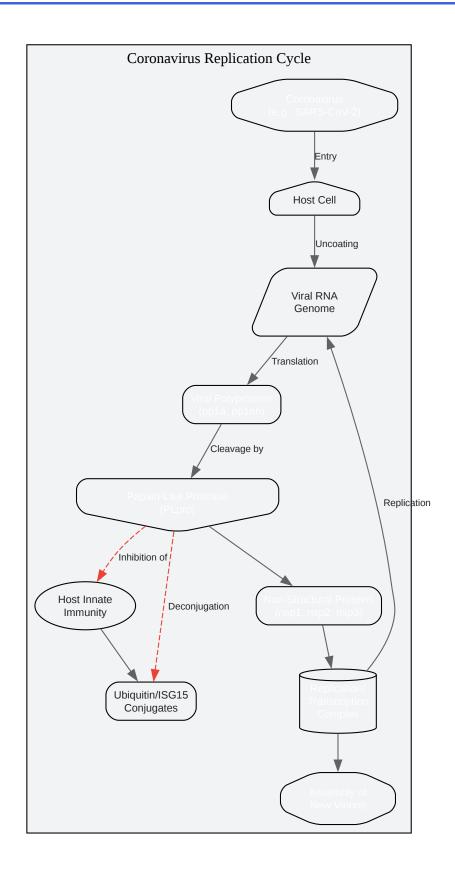
2. Coronavirus Papain-Like Protease (PLpro): An essential enzyme for viral replication in coronaviruses, including SARS-CoV and SARS-CoV-2. PLpro is responsible for cleaving the viral polyprotein at specific sites to release non-structural proteins required for forming the replication-transcription complex. Additionally, PLpro exhibits deubiquitinating and delSGylating activity, which helps the virus evade the host's innate immune response. Inhibition of PLpro is a promising strategy for the development of antiviral therapies.

Signaling Pathway Diagrams

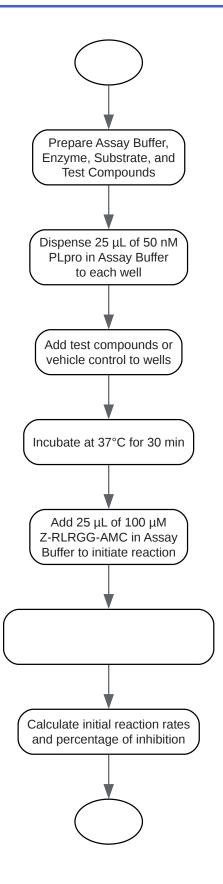












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